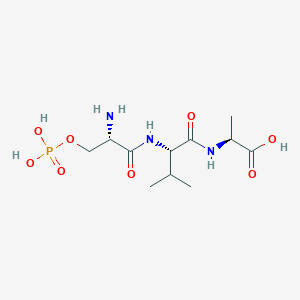
O-Phosphono-L-seryl-L-valyl-L-alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Phosphono-L-seryl-L-valyl-L-alanine is a tripeptide compound consisting of three amino acids: L-serine, L-valine, and L-alanine, with a phosphono group attached to the serine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Phosphono-L-seryl-L-valyl-L-alanine typically involves the stepwise coupling of the amino acids L-serine, L-valine, and L-alanine. The phosphono group is introduced to the serine residue through phosphorylation reactions. One common method involves the use of N-carboxy anhydrides (NCA) for the stepwise synthesis of oligopeptides . The reaction conditions often include the use of acetonitrile-water mixtures and sodium carbonate at low temperatures to prevent homopolymerization .
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS). These methods allow for the efficient and high-yield production of the compound by automating the coupling and deprotection steps.
Analyse Des Réactions Chimiques
Types of Reactions
O-Phosphono-L-seryl-L-valyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phosphono group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield phosphono-derivatives, while substitution reactions can produce various functionalized peptides.
Applications De Recherche Scientifique
O-Phosphono-L-seryl-L-valyl-L-alanine has several scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and phosphorylation reactions.
Biology: The compound is studied for its role in cellular processes involving phosphorylation and signal transduction.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases related to phosphorylation dysregulation.
Mécanisme D'action
The mechanism of action of O-Phosphono-L-seryl-L-valyl-L-alanine involves its interaction with specific molecular targets and pathways. The phosphono group plays a crucial role in mimicking the natural phosphorylation process, which is essential for regulating various cellular functions. The compound can bind to enzymes and receptors involved in phosphorylation, thereby modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-alanine: A dipeptide with similar amino acid composition but lacking the phosphono group.
O-Phospho-L-serine: A phosphorylated amino acid similar to the serine residue in O-Phosphono-L-seryl-L-valyl-L-alanine.
3-Phosphono-L-alanine: Another phosphono-containing amino acid used in enzymatic studies.
Uniqueness
This compound is unique due to its specific tripeptide structure and the presence of the phosphono group. This combination allows it to participate in unique biochemical reactions and interactions that are not possible with simpler peptides or individual amino acids .
Propriétés
Numéro CAS |
88169-77-1 |
|---|---|
Formule moléculaire |
C11H22N3O8P |
Poids moléculaire |
355.28 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phosphonooxypropanoyl]amino]-3-methylbutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C11H22N3O8P/c1-5(2)8(10(16)13-6(3)11(17)18)14-9(15)7(12)4-22-23(19,20)21/h5-8H,4,12H2,1-3H3,(H,13,16)(H,14,15)(H,17,18)(H2,19,20,21)/t6-,7-,8-/m0/s1 |
Clé InChI |
IHVXMIRRVDJEGO-FXQIFTODSA-N |
SMILES isomérique |
C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](COP(=O)(O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(COP(=O)(O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















